molecular formula C11H12F3NO B3169417 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline CAS No. 937596-84-4

2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

Cat. No. B3169417
CAS RN: 937596-84-4
M. Wt: 231.21 g/mol
InChI Key: WRZWUDAVQBVTRX-UHFFFAOYSA-N
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Description

The compound “2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline” is a type of aniline derivative. Anilines are a class of compounds that contain an amino group (-NH2) attached to a phenyl group . They are widely used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported . This transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . The trifluoromethylarylation of alkenes using anilines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline” would depend on its specific chemical structure. These properties could include its melting point, boiling point, density, solubility, and stability under various conditions .

Future Directions

The future directions for research on “2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline” would likely depend on its potential applications. For example, if it has potential uses in pharmaceuticals or agrochemicals, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZWUDAVQBVTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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